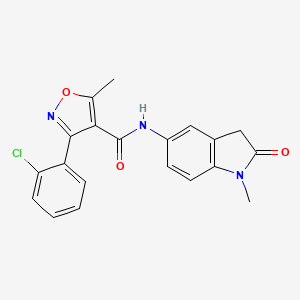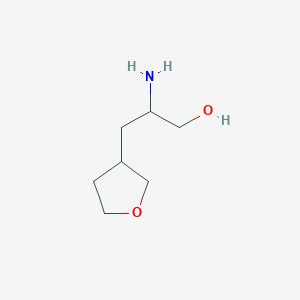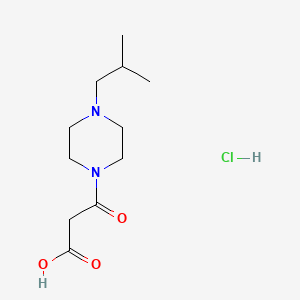
3-(2-chlorophenyl)-5-methyl-N-(1-methyl-2-oxoindolin-5-yl)isoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-chlorophenyl)-5-methyl-N-(1-methyl-2-oxoindolin-5-yl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C20H16ClN3O3 and its molecular weight is 381.82. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorophenyl)-5-methyl-N-(1-methyl-2-oxoindolin-5-yl)isoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorophenyl)-5-methyl-N-(1-methyl-2-oxoindolin-5-yl)isoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial Agents
A study by Desai et al. (2011) focused on synthesizing a series of compounds with potential antimicrobial activities. The synthesized compounds were evaluated for in vitro antibacterial and antifungal activities against various strains, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. The chemical structures of these compounds were elucidated through IR, 1H NMR, 13C NMR, and Mass spectra techniques (Desai, Dodiya, & Shihora, 2011).
Antitumor Activity
Stevens et al. (1984) explored the synthesis and chemistry of compounds showing antitumor activity, particularly against L-1210 and P388 leukemia. Their research highlighted the potential of certain derivatives to act as prodrugs for more active compounds, providing insight into novel antitumor agents (Stevens et al., 1984).
Insecticidal Activity
The chemoselective nucleophilic chemistry of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides and their insecticidal activity were reported by Yu et al. (2009). This work involved the synthesis of a collection of derivatives and their evaluation for insecticidal properties, demonstrating the potential application of such compounds in agricultural pest control (Yu et al., 2009).
Synthesis of Derivatives
Research by Akbari et al. (2008) involved the synthesis of new tetrahydropyrimidine-2-thiones and their thiazolo[3,2-a]pyrimidine derivatives, aiming to explore potential biological agents. These compounds were evaluated for their antimicrobial activities, indicating the versatility of such molecular frameworks in developing new antimicrobials (Akbari et al., 2008).
Antioxidant Activity
Tumosienė et al. (2019) synthesized a series of derivatives to explore their antioxidant activities. The research demonstrated that certain compounds exhibited potent antioxidant activities, highlighting the potential of these molecular structures in developing antioxidant agents (Tumosienė et al., 2019).
properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3/c1-11-18(19(23-27-11)14-5-3-4-6-15(14)21)20(26)22-13-7-8-16-12(9-13)10-17(25)24(16)2/h3-9H,10H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNYPOAIMHMFBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC4=C(C=C3)N(C(=O)C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2571134.png)
![(2E)-2-cyano-N-cyclohexyl-3-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide](/img/structure/B2571135.png)


![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2571141.png)
![2-fluoro-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2571148.png)




![(E)-6-(3-fluorostyryl)-3-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2571154.png)

![(E)-N-[(4-fluorophenyl)methyl]-2-(4-methoxyphenyl)ethenesulfonamide](/img/structure/B2571156.png)
![Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B2571157.png)